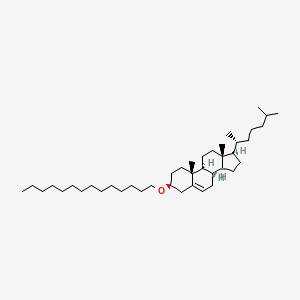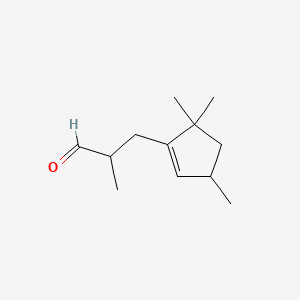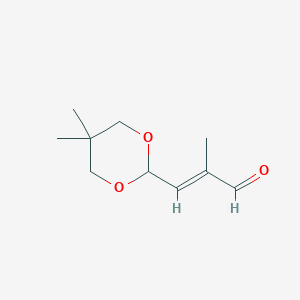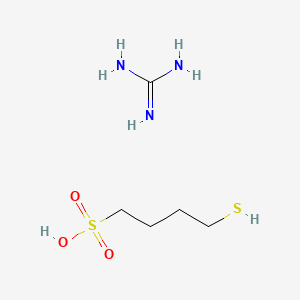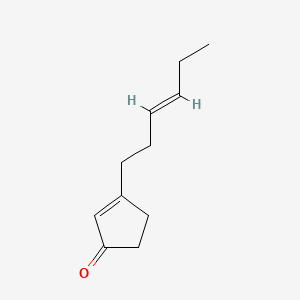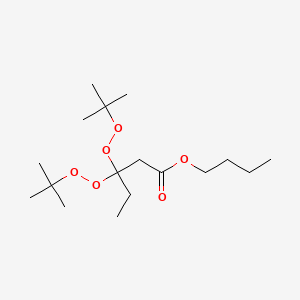
Propyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₄H₁₀FO₂P. It is known for its high toxicity and is classified as a nerve agent. This compound is structurally related to other nerve agents like sarin and soman, which are known for their use in chemical warfare .
Méthodes De Préparation
The synthesis of propyl methylphosphonofluoridate typically involves the reaction of methylphosphonyl difluoride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the highly toxic nature of the compound .
Analyse Des Réactions Chimiques
Propyl methylphosphonofluoridate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of methylphosphonic acid and propanol .
Applications De Recherche Scientifique
Propyl methylphosphonofluoridate is primarily used in scientific research to study the effects of nerve agents on biological systems. It is used in toxicology studies to understand the mechanisms of toxicity and to develop antidotes for nerve agent poisoning. Additionally, it is used in analytical chemistry to develop methods for detecting and quantifying nerve agents in environmental and biological samples .
Mécanisme D'action
The mechanism of action of propyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparaison Avec Des Composés Similaires
Propyl methylphosphonofluoridate is similar to other nerve agents such as sarin (isothis compound) and soman (pinacolyl methylphosphonofluoridate). These compounds share a similar mechanism of action but differ in their chemical structure and potency. For example, sarin is known to be more volatile and faster-acting compared to this compound .
Similar Compounds::- Sarin (isothis compound)
- Soman (pinacolyl methylphosphonofluoridate)
- Tabun (ethyl N,N-dimethylphosphoramidocyanidate)
- VX (O-ethyl S-diisopropylaminoethyl methylphosphonothiolate)
Propriétés
Numéro CAS |
763-14-4 |
|---|---|
Formule moléculaire |
C4H10FO2P |
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 |
Clé InChI |
FTULZFLNJJKTBS-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



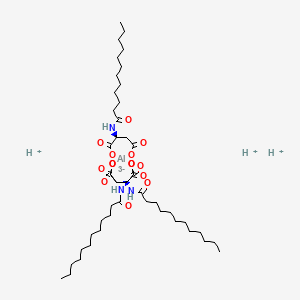

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
